molecular formula C17H20ClN3O2 B2420294 5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine CAS No. 2379984-95-7

5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine

Cat. No. B2420294
CAS RN: 2379984-95-7
M. Wt: 333.82
InChI Key: RAKQMZRQLWPADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine (also known as CP-690,550) is a potent and selective inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, CP-690,550 can modulate the immune response and has shown promising results in the treatment of various autoimmune diseases.

Mechanism of Action

CP-690,550 is a selective inhibitor of JAK3, which plays a critical role in the signaling pathways of cytokines involved in the immune response. By inhibiting JAK3, CP-690,550 can modulate the immune response and reduce inflammation. It has been shown to inhibit the activation and proliferation of T cells and B cells, as well as the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the levels of pro-inflammatory cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. It also inhibits the activation and proliferation of T cells and B cells, as well as the production of antibodies. CP-690,550 has been shown to have a favorable safety profile and is generally well-tolerated in clinical trials.

Advantages and Limitations for Lab Experiments

CP-690,550 is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in the immune response. However, its specificity for JAK3 may limit its use in certain experiments where other JAKs are involved. Additionally, CP-690,550 has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

1. Combination therapies: CP-690,550 has shown promising results in combination with other drugs such as methotrexate and tumor necrosis factor (TNF) inhibitors. Further studies are needed to determine the optimal combination therapy for different autoimmune diseases.
2. Targeting other JAKs: CP-690,550 is a selective inhibitor of JAK3, but other JAKs such as JAK1 and JAK2 are also involved in the immune response. Further studies are needed to develop selective inhibitors of these JAKs and to determine their potential therapeutic applications.
3. Biomarker identification: CP-690,550 has been shown to effectively reduce the levels of pro-inflammatory cytokines, but further studies are needed to identify biomarkers that can predict response to treatment and monitor disease activity.
4. Alternative routes of administration: CP-690,550 is currently administered orally, but alternative routes of administration such as subcutaneous injection or intravenous infusion may improve its efficacy and reduce side effects.
5. Long-term safety and efficacy: Further studies are needed to determine the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of CP-690,550 involves several steps starting from the reaction of 4-methoxybenzyl alcohol with 2,2-dimethoxypropane in the presence of an acid catalyst to form the corresponding acetal intermediate. The acetal is then reacted with 5-chloropyrimidine-2-amine in the presence of a base to yield the desired product.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce the levels of pro-inflammatory cytokines and inhibit the activation of T cells and B cells. Clinical trials have demonstrated the efficacy of CP-690,550 in improving disease activity and reducing symptoms in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

5-chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-22-15-4-2-13(3-5-15)17(6-8-23-9-7-17)12-21-16-19-10-14(18)11-20-16/h2-5,10-11H,6-9,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKQMZRQLWPADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.